molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No. B2954520
M. Wt: 277.23
InChI Key: GSNWPGIYCKNVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione” is a complex organic compound. It belongs to the class of benzoxazoles, which are important scaffolds in heterocyclic compounds . Benzoxazoles are extensively found in diverse pharmacologically active substances and natural compounds .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H/13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo direct arylation and alkenylation under certain conditions .


Physical And Chemical Properties Analysis

Benzoxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .

Scientific Research Applications

Bio-Imaging Applications

  • Water-Soluble Two-Photon Absorption Benzoxazole-Based Compounds : Benzoxazole-based compounds, similar in structure to 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione, have shown promise in bio-imaging. For example, water-soluble benzoxazole-based pyridinium salts with planar cationic parts exhibit excellent penetrability in living cells and can be located in the cytoplasm for one- and two-photon cell imaging. This indicates their potential for use in detailed biological studies and medical diagnostics (Liu et al., 2017).

Anticancer Activity

  • Fluorinated Triazolo[3,4-b][1,3,4]thiadiazoles : A series of fluorinated triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally related to the compound , have demonstrated moderate to good antiproliferative potency against various cancer cell lines. This suggests their potential application in the development of anticancer drugs (Chowrasia et al., 2017).

Material Science and Electronics

  • Charge Transport and Nonlinear Optical Properties : Studies on oxazole compounds have revealed that they can be used in applications ranging from organic light-emitting diodes to nonlinear optical materials. For instance, certain oxazole compounds have been investigated for their structural, electro-optical, charge transport, and nonlinear optical properties, indicating their utility in electronics and photonics (Irfan et al., 2018).

Synthesis of Energetic Materials

  • Pentafluorosulfanyl-Substituted 1,2,3-Triazole Derivatives : The synthesis of SF5-substituted 1,2,3-triazole compounds using 1-pentafluorosulfanyl acetylene has been explored. These compounds have increased density and enhanced detonation performance, making them suitable for use in energetic materials (Ye et al., 2007).

Antibacterial and Antifungal Agents

  • Synthesis and Evaluation of Penicillin–Triazole Conjugates : Hybrid antimicrobial compounds, including penicillin–triazole conjugates, have been developed and screened for their antibacterial and antifungal potency. These compounds exhibit significant antimicrobial activity against various pathogenic strains, indicating their potential as effective therapeutic agents (Sahu et al., 2019).

Other Applications

  • Anticholinesterase Activity : Benzo[d]oxazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in treating diseases like Alzheimer's (Pouramiri et al., 2017).

Future Directions

The future research directions in the field of benzoxazole derivatives are vast. They are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the synthesis and evaluation of new benzoxazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNWPGIYCKNVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

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